

A Comprehensive Technical Guide to the Fundamental Chemical Properties of Hydroxylammonium Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydroxylammonium*

Cat. No.: *B8646004*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylammonium chloride, with the chemical formula $[\text{NH}_3\text{OH}]\text{Cl}$, is the hydrochloride salt of hydroxylamine. It presents as a white, crystalline, hygroscopic solid.^{[1][2]} This inorganic compound is a versatile and crucial reagent in a multitude of chemical transformations, finding extensive application in organic synthesis, analytical chemistry, and various industrial processes.^{[3][4]} Its utility is primarily derived from its potent reducing capabilities and the nucleophilic nature of the hydroxylamine moiety.^{[1][2]} This technical guide provides an in-depth exploration of the core chemical properties of hydroxylammonium chloride, including its synthesis, physical characteristics, and key chemical reactions, supplemented with detailed experimental protocols and mechanistic visualizations to support researchers and professionals in its effective and safe utilization.

Physical and Chemical Properties

Hydroxylammonium chloride is characterized by a well-defined set of physical and chemical properties that are critical for its handling, storage, and application in experimental work.

Physical Properties

A summary of the key physical properties of hydroxylammonium chloride is presented in the table below for easy reference.

Property	Value	References
Chemical Formula	[NH ₃ OH]Cl or NH ₂ OH·HCl	[1] [2]
Molar Mass	69.49 g/mol	[1]
Appearance	White crystalline solid	[1]
Density	1.67 g/cm ³ (at 20 °C)	[1]
Melting Point	154-156 °C (decomposes)	[1]
Solubility in Water	94 g/100 mL (at 25 °C)	[1]
Solubility in Ethanol	4.43 g/100 mL (at 20 °C)	[1]
Solubility in Methanol	16.1 g/100 mL (at 20 °C)	[1]
pH of Aqueous Solution	A 0.1 molar solution has a pH of 3.4.	

Chemical Properties

Hydroxylammonium chloride is a stable compound under standard conditions but can undergo decomposition at elevated temperatures. It is stable up to 60 °C, with significant degradation occurring above this temperature.[\[1\]](#) The compound is known to be sensitive to moisture and should be stored in a cool, dry place in tightly sealed containers.[\[1\]](#)

Synthesis of Hydroxylammonium Chloride

Several synthetic routes are available for the preparation of hydroxylammonium chloride, with the choice of method often depending on the available starting materials and the desired scale of production.

Experimental Protocol 1: From Potassium Nitrite and Potassium Acetate

This method involves the reduction of potassium nitrite with sulfur dioxide in the presence of potassium acetate to form potassium hydroxylamine disulfonate, which is then hydrolyzed to yield hydroxylammonium chloride.[5]

Materials:

- Potassium nitrite (KNO_2)
- Potassium acetate (CH_3COOK)
- Crushed ice
- Sulfur dioxide (SO_2) gas
- 0.5 M Hydrochloric acid (HCl)
- Barium chloride (BaCl_2)
- Anhydrous ethanol

Procedure:

- Dissolve 40 g of potassium nitrite and 50 g of potassium acetate in 100 mL of ice-cold water in a one-liter filter flask equipped for gas introduction.[5]
- Add 750 g of crushed ice to the mixture.[5]
- Bubble sulfur dioxide gas rapidly through the agitated mixture while maintaining the temperature below 0 °C. Continue until the solution smells of SO_2 .[5]
- Filter the precipitated potassium hydroxylamine disulfonate ($\text{K}_2[\text{HON}(\text{SO}_3)_2]$) and wash it with ice water.[5]
- Dissolve the salt in 500 mL of 0.5 M HCl and boil the solution for two hours.[5]
- While still boiling, add a solution of barium chloride until no more barium sulfate (BaSO_4) precipitates.[5]

- Filter off the BaSO_4 precipitate.[5]
- Evaporate the clear filtrate to dryness. The residue contains potassium chloride (KCl) and hydroxylammonium chloride.[5]
- Extract the hydroxylammonium chloride from the residue with anhydrous ethanol, in which KCl is insoluble.[5]
- Evaporate the ethanol extract on a water bath to obtain crystalline hydroxylammonium chloride.[5] The product can be further purified by recrystallization from water.[5]

Experimental Protocol 2: From Hydroxylammonium Sulfate and Hydrochloric Acid

This is a straightforward method involving the reaction of hydroxylammonium sulfate with hydrochloric acid.[6]

Materials:

- Hydroxylammonium sulfate $((\text{NH}_3\text{OH})_2\text{SO}_4)$
- 38% Hydrochloric acid (HCl)
- Isopropyl alcohol or Methanol

Procedure:

- In a suitable reaction vessel, create a mixture of 167 parts of 98% hydroxylammonium sulfate, 384 parts of 38% hydrochloric acid, and 75 parts of isopropyl alcohol.[6]
- Heat the mixture to approximately 70 °C.[6]
- Once the reaction appears complete, cool the mixture in an ice water bath to about 18 °C.[6]
- Filter the crystalline hydroxylammonium chloride that forms.[6]
- Wash the crystals with 60 parts of isopropyl alcohol.[6]

- Dry the product at approximately 70 °C for 2 hours. A yield of around 75% can be expected.

[6] Using methanol as the solvent can lead to slightly higher yields (around 81%).[6]

Experimental Protocol 3: From Nitromethane and Hydrochloric Acid

This method involves the hydrolysis of nitromethane with concentrated hydrochloric acid.[1][4]

Materials:

- Nitromethane (CH_3NO_2)
- Concentrated Hydrochloric acid (HCl)

Procedure:

- Heat a mixture of nitromethane and concentrated hydrochloric acid.[1]
- The reaction produces hydroxylammonium chloride, carbon monoxide, and water according to the following equation: $\text{CH}_3\text{NO}_2 + \text{HCl} + \text{H}_2\text{O} \rightarrow [\text{NH}_3\text{OH}]\text{Cl} + \text{CO}$ [1]
- The hydroxylammonium chloride can be isolated from the reaction mixture upon cooling and crystallization.

Key Chemical Reactions and Mechanisms

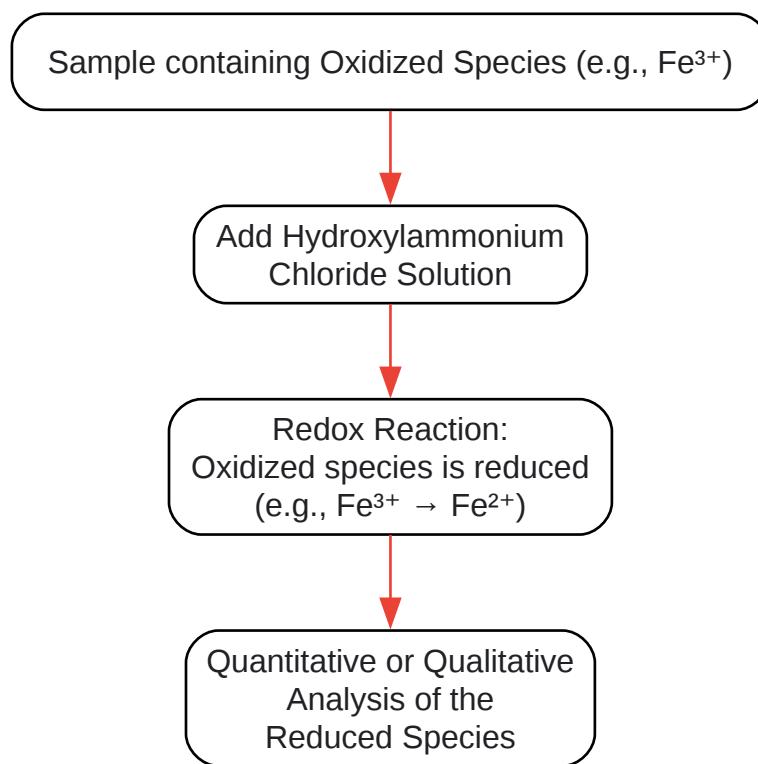
Hydroxylammonium chloride participates in a variety of chemical reactions, primarily leveraging its properties as a reducing agent and a source of the nucleophilic hydroxylamine.

Formation of Oximes

A cornerstone reaction of hydroxylammonium chloride is its reaction with aldehydes and ketones to form oximes.[7][8] This reaction is fundamental in organic synthesis for the protection of carbonyl groups and for the synthesis of various nitrogen-containing compounds.[2]

The reaction proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule.[7] The nucleophilicity of the

nitrogen is enhanced by the adjacent oxygen atom.[7][9]

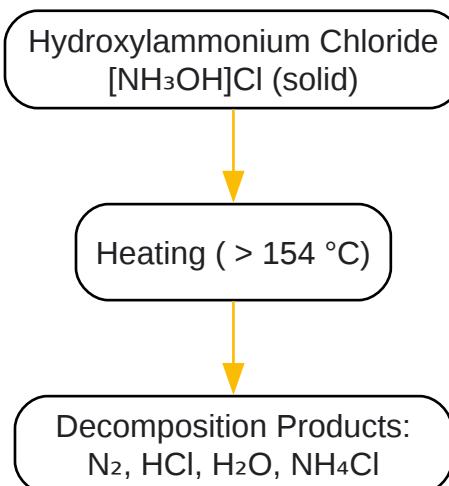

Caption: Mechanism of Oxime Formation from a Ketone and Hydroxylamine.

Redox Reactions

Hydroxylammonium chloride is a potent reducing agent, capable of reducing various metal ions.[1][2] This property is exploited in analytical chemistry, for instance, in the determination of iron, where it reduces Fe^{3+} to Fe^{2+} .[3] It is also used in the separation of uranium and plutonium in nuclear processing.[2]

The redox reaction with iron(III) chloride can be represented as follows: $4\text{FeCl}_3 + 2[\text{NH}_3\text{OH}]\text{Cl} \rightarrow 4\text{FeCl}_2 + \text{N}_2\text{O} + 6\text{HCl} + \text{H}_2\text{O}$

A simplified workflow for its application as a reducing agent is depicted below.



[Click to download full resolution via product page](#)

Caption: General workflow for the use of hydroxylammonium chloride as a reducing agent.

Thermal Decomposition

Upon heating, particularly above its melting point, hydroxylammonium chloride undergoes decomposition.^[1] The decomposition can be vigorous and potentially explosive, especially at higher temperatures.^[10] The decomposition products can include nitrogen, hydrogen chloride, water, and ammonium chloride.^[2] Studies have shown that the decomposition begins at temperatures above 115 °C and can be violent above 140 °C.^[10] The presence of metal ions can catalyze this decomposition.^[1]

[Click to download full resolution via product page](#)

Caption: Thermal decomposition pathway of hydroxylammonium chloride.

Applications in Drug Development and Research

The chemical properties of hydroxylammonium chloride make it a valuable tool in pharmaceutical research and drug development.

- **Synthesis of Bioactive Molecules:** Its role in forming oximes and hydroxamic acids is crucial for the synthesis of a wide range of pharmacologically active compounds, including anticancer drugs and sulfonamides.^[4]
- **Reducing Agent in Synthesis:** It is employed as a controlled reducing agent in various synthetic steps during the development of new chemical entities.

- Analytical Reagent: In analytical laboratories, it is used for the quantitative determination of various substances through redox titrations.[3]

Safety and Handling

Hydroxylammonium chloride is a hazardous substance and must be handled with appropriate safety precautions.

- It is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[2]
- It is an irritant to the respiratory tract.[1]
- Due to its potential for explosive decomposition upon heating, it should be stored away from heat sources.[10]
- Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.
- Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

Hydroxylammonium chloride is a reagent of significant importance with a broad spectrum of applications in chemistry. A thorough understanding of its fundamental properties, including its synthesis, physical characteristics, and reactivity, is paramount for its safe and effective use in research and development. This guide has provided a comprehensive overview of these core aspects, complete with detailed experimental protocols and mechanistic diagrams, to serve as a valuable resource for scientists and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydroxylammonium chloride - Sciencemadness Wiki [sciencemadness.org]

- 2. grokipedia.com [grokipedia.com]
- 3. Hydroxylammonium chloride - Wikipedia [en.wikipedia.org]
- 4. The synthetic methods of hydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. US2377193A - Process for the production of hydroxylammonium chloride - Google Patents [patents.google.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. byjus.com [byjus.com]
- 9. quora.com [quora.com]
- 10. leap.epa.ie [leap.epa.ie]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Fundamental Chemical Properties of Hydroxylammonium Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8646004#fundamental-chemical-properties-of-hydroxylammonium-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com